3-Bromo-2-methoxy-4-methylpyridine

Catalog No.
S697001
CAS No.
717843-51-1
M.F
C7H8BrNO
M. Wt
202.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-2-methoxy-4-methylpyridine

CAS Number

717843-51-1

Product Name

3-Bromo-2-methoxy-4-methylpyridine

IUPAC Name

3-bromo-2-methoxy-4-methylpyridine

Molecular Formula

C7H8BrNO

Molecular Weight

202.05 g/mol

InChI

InChI=1S/C7H8BrNO/c1-5-3-4-9-7(10-2)6(5)8/h3-4H,1-2H3

InChI Key

UNWSCHYDURCYOR-UHFFFAOYSA-N

SMILES

CC1=C(C(=NC=C1)OC)Br

Canonical SMILES

CC1=C(C(=NC=C1)OC)Br

Synthesis:

-Bromo-2-methoxy-4-methylpyridine can be synthesized through various methods, including:

  • Suzuki-Miyaura coupling: This method involves reacting a 3-bromo-2-methoxypyridine precursor with a 4-methylphenylboronic acid in the presence of a palladium catalyst [].
  • Heck reaction: This method involves reacting a 3-bromo-2-methoxypyridine precursor with a styrenyl derivative in the presence of a palladium catalyst [].

These methods allow for the introduction of the methyl group at the desired position on the pyridine ring, making 3-bromo-2-methoxy-4-methylpyridine a valuable intermediate for further synthetic modifications.

Potential Applications:

While the specific research applications of 3-bromo-2-methoxy-4-methylpyridine are not extensively documented, its structural features suggest potential applications in several areas:

  • Medicinal chemistry: The presence of the bromine and methoxy groups, along with the nitrogen atom in the pyridine ring, suggests potential for exploring this compound as a scaffold for drug discovery. These functional groups can participate in various interactions with biological targets, potentially leading to the development of new therapeutic agents [].
  • Material science: Pyridine derivatives with halogen and methoxy substituents have been explored for their potential applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices []. The properties of 3-bromo-2-methoxy-4-methylpyridine could be investigated for similar applications.
  • Radiopharmaceutical chemistry: The presence of the bromine isotope (Br-79) in some commercially available forms of 3-bromo-2-methoxy-4-methylpyridine makes it a potential candidate for radiolabeling. This could be useful for developing radiotracer probes for in vivo imaging studies [].

3-Bromo-2-methoxy-4-methylpyridine is an organic compound with the molecular formula C7H8BrNOC_7H_8BrNO. It features a pyridine ring substituted with a bromine atom at the 3-position, a methoxy group at the 2-position, and a methyl group at the 4-position. This compound is notable for its potential applications in pharmaceuticals and organic synthesis due to its unique structural characteristics.

There is no documented information regarding a specific mechanism of action for 3-Bromo-2-methoxy-4-methylpyridine in scientific literature. Without knowledge of its intended use or biological activity, it's challenging to speculate on its mechanism.

Due to the absence of specific safety data for 3-Bromo-2-methoxy-4-methylpyridine, it's prudent to follow general laboratory safety guidelines when handling similar compounds. This includes:

  • Wearing appropriate personal protective equipment (PPE) like gloves, goggles, and lab coat.
  • Working in a well-ventilated fume hood.
  • Handling the compound with care to avoid inhalation, ingestion, or skin contact.
  • Consulting a safety data sheet (SDS) for similar pyridines for specific handling and disposal procedures.
, including:

  • Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles, allowing for the formation of new derivatives.
  • Cross-Coupling Reactions: The methyl group can participate in cross-coupling reactions with electrophiles in the presence of suitable catalysts, facilitating the synthesis of complex organic molecules .
  • Electrophilic Aromatic Substitution: The methoxy group enhances the reactivity of the aromatic ring, making it susceptible to electrophilic substitution reactions.

While specific biological activities of 3-bromo-2-methoxy-4-methylpyridine are not extensively documented, compounds with similar structures often exhibit significant biological properties. These may include antimicrobial, antifungal, or anti-inflammatory activities. Further research is needed to elucidate its specific biological effects.

Several methods have been developed for synthesizing 3-bromo-2-methoxy-4-methylpyridine:

  • Bromination of Methoxy-Pyridine Derivatives: This involves brominating 2-methoxy-4-methylpyridine under controlled conditions to introduce the bromine atom.
  • Nitro Reduction: Starting from 4-methyl-3-nitropyridine, hydrogenation can yield 4-methyl-3-aminopyridine, which can then be brominated to form the desired compound .

These methods highlight the versatility of pyridine derivatives in organic synthesis.

3-Bromo-2-methoxy-4-methylpyridine has several potential applications:

  • Pharmaceuticals: It may serve as an intermediate in synthesizing various medicinal compounds.
  • Organic Synthesis: The compound can be utilized as a building block in creating more complex organic molecules.
  • Agricultural Chemicals: Its derivatives could be explored for use in agrochemicals.

Several compounds share structural similarities with 3-bromo-2-methoxy-4-methylpyridine. Here are a few notable examples:

Compound NameStructural FeaturesSimilarity Index
5-Bromo-2-methoxy-3-methylpyridineBromine at position 5, methoxy at position 20.89
4-Bromo-2-methoxy-3-methylpyridineBromine at position 4, methoxy at position 20.86
3-Bromo-6-fluoro-2-methylpyridineFluorine substitution at position 60.85
5-Bromo-6-methylnicotinic acidNicotinic acid structure with bromine and methyl0.84
3-Bromo-2-(2-methoxyethoxy)pyridineEthoxy substitution alongside methoxy0.84

These compounds highlight the structural diversity within pyridine derivatives and their potential applications in various fields.

XLogP3

2.2

Wikipedia

3-Bromo-2-methoxy-4-methylpyridine

Dates

Last modified: 08-15-2023

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